An In-depth Technical Guide to 3,5-Bis-tert-butylsalicylic Acid: Chemical Properties and Biological Insights
An In-depth Technical Guide to 3,5-Bis-tert-butylsalicylic Acid: Chemical Properties and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,5-Bis-tert-butylsalicylic acid. It includes a detailed synthesis protocol, a summary of its spectral data, and an exploration of the biological activities of its metal complexes, particularly focusing on its involvement in cancer-related signaling pathways.
Core Chemical and Physical Properties
3,5-Bis-tert-butylsalicylic acid is a substituted salicylic acid derivative characterized by the presence of two bulky tert-butyl groups on the aromatic ring. These substituents significantly influence its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₃ | [1][2][3][4][5][6] |
| Molecular Weight | 250.33 g/mol | [2][4][6] |
| Melting Point | 157-162 °C | [4] |
| Boiling Point (Predicted) | 335.6 ± 42.0 °C | [1][4] |
| Density (Predicted) | 1.070 ± 0.06 g/cm³ | [1][4] |
| pKa (Predicted) | 3.34 ± 0.14 | [4] |
| Solubility | Soluble in Methanol | [4] |
| Appearance | Off-white to beige powder | [4] |
Spectral Data
-
¹H-NMR Spectroscopy : The proton NMR spectrum of 3,5-Bis-tert-butylsalicylic acid is available and can be used for structural confirmation.[3]
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule.[7]
Synthesis of 3,5-Bis-tert-butylsalicylic Acid via Kolbe-Schmitt Reaction
The synthesis of 3,5-Bis-tert-butylsalicylic acid is commonly achieved through the Kolbe-Schmitt reaction, starting from 2,4-di-tert-butylphenol.[2][8]
Experimental Protocol
Materials:
-
2,4-di-tert-butylphenol
-
Low-grade alcohol (e.g., ethanol, propanol)[8]
-
Alkali metal hydroxide (e.g., potassium hydroxide, sodium hydroxide)[8]
-
Carbon dioxide (gas)[8]
-
Dilute mineral acid (e.g., hydrochloric acid, sulfuric acid)[8]
-
Extraction solvent (e.g., toluene, ethylbenzene)[8]
-
Water
Procedure:
-
Formation of the Phenoxide Salt:
-
Dissolve 2,4-di-tert-butylphenol in a low-grade alcohol (1-5 times the weight of the phenol).[8]
-
Add an alkali metal hydroxide (0.8-1.2 times the molar equivalent of the phenol).[8]
-
Heat the mixture at 50-80°C for at least 2 hours to form the corresponding alkali metal phenoxide.[8]
-
Evaporate the alcohol and water to obtain the anhydrous 2,4-di-tert-butylphenol salt.[8]
-
-
Carboxylation:
-
Transfer the anhydrous phenoxide salt to a suitable pressure reactor.
-
Introduce carbon dioxide gas into the reactor.
-
Heat the mixture to 110-250°C under a pressure of 0.5-1.0 MPa for 2-5 hours to yield the alkali metal salt of 3,5-Bis-tert-butylsalicylic acid.[8]
-
-
Work-up and Purification:
-
After cooling, dissolve the resulting salicylate salt in water.[8]
-
Extract any unreacted 2,4-di-tert-butylphenol with an organic solvent (e.g., toluene).[8]
-
Separate the aqueous layer and acidify it by dropwise addition of a dilute mineral acid to a pH of 2-3. This will precipitate the 3,5-Bis-tert-butylsalicylic acid as a flocculent solid.[8]
-
Filter the precipitate, wash it with water, and dry it thoroughly.
-
For higher purity, the product can be further purified by sublimation.[8]
-
Biological Activity and Signaling Pathways
While 3,5-Bis-tert-butylsalicylic acid itself has been studied for various applications, its metal complexes have shown significant biological activity. A zinc complex of 3,5-di-tert-butyl salicylate has demonstrated inhibitory effects on triple-negative breast cancer (TNBC) cells.[9]
This complex has been shown to inhibit cell viability, migration, and invasion, and to induce apoptosis in TNBC cells.[9] RNA sequencing and subsequent analyses revealed that the anticancer activity of this zinc complex may be mediated through its influence on the JAK-STAT3, HIF-1, and TNF signaling pathways.[9]
Inhibition of the JAK-STAT3 Signaling Pathway
The zinc complex of 3,5-di-tert-butyl salicylate has been observed to significantly downregulate the JAK-STAT3 signaling pathway.[9] Specifically, it leads to a drastic decrease in the phosphorylation of STAT3 and its upstream kinase, SRC.[9]
References
- 1. chembk.com [chembk.com]
- 2. Synthesis routes of 3,5-Bis-tert-butylsalicylic acid [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3,5-Bis-tert-butylsalicylic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 3,5-Di-tert-butylsalicylic acid, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN1319584A - Process for preparing 3,5-di-tert-butyl salicylic acid - Google Patents [patents.google.com]
- 9. Zinc complex of 3,5-di-tert-butyl salicylate inhibits viability, migration, and invasion in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
